Chandor
Description
Historical Context of Herbicide Development and Strategic Mixture Formulations
The history of chemical weed control dates back centuries, with early methods involving substances like sea salt, industrial by-products, and oils. Selective control of broad-leaved weeds in cereal crops was discovered in France in the late 1800s, utilizing compounds such as sulfates and nitrates of copper and iron, and later sulfuric acid. Sodium arsenite also became popular as both a spray and soil sterilant. britannica.comresearchgate.net
A pivotal period in herbicide development occurred after World War II, with the introduction of synthetic organic herbicides. The mid-1940s saw the development of compounds like 2,4-D, which offered selective control of broadleaf weeds in grass crops, marking the beginning of the "miracle" weed killer era. britannica.comresearchgate.netebsco.com Within two decades, over 100 new chemicals were synthesized and implemented, significantly impacting agricultural economics by reducing the reliance on labor-intensive manual or mechanical weed removal methods like tilling. britannica.comebsco.comno-tillfarmer.com The discovery and development of substituted urea (B33335) herbicides, such as linuron (B1675549), began shortly after WWII, while dinitroanilines, like trifluralin (B1683247), were introduced as selective herbicides in the early 1960s. researchgate.netwikipedia.org
The strategic formulation of herbicide mixtures evolved as a response to the limitations of single-component herbicides. Many individual herbicides possess a narrow spectrum of weed control or may not consistently achieve satisfactory efficacy against all weeds within their target range at recommended rates. researchgate.net Furthermore, the repeated use of a single herbicide with the same mode of action can lead to weed shifts and the evolution of herbicide resistance. scielo.brisws.org.in
Rationale for Combining Distinct Herbicide Active Ingredients in Agricultural Science
The primary rationale for combining distinct herbicide active ingredients is to optimize weed management practices. scielo.brawsjournal.org This includes widening the spectrum of controlled weeds, enhancing application efficiency, and critically, managing herbicide resistance. scielo.brawsjournal.orgwsu.edu By combining herbicides with different modes of action, the likelihood of resistant individuals surviving and reproducing is reduced, particularly when target-site resistance mechanisms are involved. scielo.brwsu.edu This approach can delay the evolution of herbicide resistance compared to relying on herbicide rotations alone. scielo.br
Herbicide interactions in mixtures can result in additive, synergistic, or antagonistic effects on weed control. scielo.brawsjournal.org Additive effects occur when the observed phytotoxicity is equivalent to the sum of the expected phytotoxicity of each herbicide applied alone. scielo.br Synergistic interactions, where the combined effect is greater than the sum of the individual effects, can be particularly beneficial for controlling troublesome weeds. researchgate.net Antagonistic interactions, conversely, result in decreased effectiveness and can exacerbate the evolution of weed resistance by allowing exposed individuals to survive. scielo.br
The combination of herbicides can also offer advantages such as reducing production costs by saving time and labor through fewer field operations, increasing the spectrum of weed control over a longer period, and potentially improving crop safety by using lower doses of each component compared to a single herbicide applied at a high rate. researchgate.net
Evolution and Contemporary Significance of Linuron-Trifluralin Formulations in Crop Protection Research
Linuron is a substituted urea herbicide with selective, systemic, contact, and residual action, inhibiting photosynthesis at photosystem II. herts.ac.uk It is known to have broad-spectrum activity against many annual broadleaved weeds and some grasses. westernipm.orgcdnsciencepub.com Trifluralin is a selective, pre-emergent dinitroaniline herbicide that controls weeds by disrupting growth processes during germination. wikipedia.orgepa.gov It is effective against several annual grasses and some broadleaf weeds. epa.govcdnsciencepub.com
The combination of linuron and trifluralin has been explored to leverage their complementary weed control spectra and modes of action. Research has investigated the efficacy of this mixture in various crops. For instance, studies in cranberry bean have evaluated sequential applications involving trifluralin followed by linuron, demonstrating effective control of weeds such as common lambsquarters, redroot pigweed, wild mustard, common ragweed, and green foxtail. cdnsciencepub.comcdnsciencepub.com These studies indicated that the sequential application provided a high level of control for these weed species. cdnsciencepub.comcdnsciencepub.com
While specific detailed research findings on the direct tank-mix of linuron and trifluralin across a wide range of crops and weed species are varied in the provided search results, the rationale for such a mixture aligns with the broader principles of herbicide combinations: achieving broader spectrum control and managing resistance. Linuron's residual activity and control of broadleaves complement trifluralin's pre-emergent grass and small-seeded broadleaf control. westernipm.orgepa.govcdnsciencepub.com
Contemporary research continues to explore herbicide mixtures as a key component of integrated weed management strategies. oup.com The goal is to identify combinations that provide consistent broad-spectrum control while minimizing the development of resistance. cdnsciencepub.com The linuron-trifluralin mixture, as an example of combining herbicides with different modes of action (Photosystem II inhibitor and microtubule assembly inhibitor, respectively), fits within this ongoing research paradigm aimed at sustainable weed control in agricultural systems.
Below is a summary of weed control efficacy observed in a study involving sequential application of trifluralin followed by linuron in cranberry bean. cdnsciencepub.comcdnsciencepub.com
| Weed Species | Trifluralin + Imazethapyr (PPI) Control (%) | Linuron (PRE) Control (%) | Sequential Trifluralin + Imazethapyr (PPI) followed by Linuron (PRE) Control (%) |
| Common Lambsquarters | 97-100 | 11-100 | 100 |
| Redroot Pigweed | 100 | 90-100 | 100 |
| Wild Mustard | 99-100 | 78-100 | 100 |
| Common Ragweed | 93-100 | 71-100 | 96-100 |
| Green Foxtail | 97-100 | 20-100 | 97-100 |
Note: Data compiled from research findings on sequential herbicide applications, which provide insight into the potential efficacy of these active ingredients used in combination strategies. cdnsciencepub.comcdnsciencepub.com
Structure
2D Structure
Properties
CAS No. |
8070-92-6 |
|---|---|
Molecular Formula |
C22H26Cl2F3N5O6 |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea;2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H16F3N3O4.C9H10Cl2N2O2/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23;1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h7-8H,3-6H2,1-2H3;3-5H,1-2H3,(H,12,14) |
InChI Key |
RCEUVDZEBCEILC-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-].CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Linuron-trifluralin mixt; Mudekan; Chandor; Afalon-treflan mixt.; Trinulan; |
Origin of Product |
United States |
Mechanistic Research of Linuron and Trifluralin Within the Mixture Context
Elucidation of Trifluralin's Molecular Mode of Action
Trifluralin (B1683247), a dinitroaniline herbicide, is primarily known for its disruptive effects on cellular division in susceptible plants. Its mode of action is centered on interference with microtubule formation.
Microtubule Assembly Inhibition and Disruption of Cellular Division in Plant Systems
Trifluralin inhibits microtubule formation by binding to tubulin proteins wikipedia.orguwa.edu.au. Microtubules are essential components of the cytoskeleton and play a critical role in various cellular processes, including the formation of spindle fibers necessary for chromosome separation during mitosis uwa.edu.aucornell.educambridge.org. By binding to tubulin, Trifluralin disrupts the polymerization of tubulin into microtubules, thereby arresting mitosis wikipedia.orgcambridge.org. This interruption of cell division is particularly detrimental to actively growing tissues, such as root tips, leading to inhibited root development and abnormal cell morphology cornell.educambridge.orgbiologists.com. Dinitroaniline-induced microtubule loss typically results in the swelling of root tips as cells fail to divide or elongate properly cornell.educambridge.org.
Biochemical Analysis of Tubulin Binding Dynamics and Specificity in Target Plant Cells
Trifluralin binds specifically to tubulin proteins, interfering with their ability to assemble into functional microtubules wikipedia.orgcambridge.orgbiologists.com. Studies have shown that Trifluralin binds to plant and algal tubulin, but notably, it does not affect animal cell division or bind to animal tubulin protein wikipedia.orgbiologists.comnih.gov. This selectivity suggests pharmacological differences between plant and animal tubulin biologists.com. Research, including studies on Chlamydomonas eugametos and Plasmodium falciparum, has demonstrated specific binding of Trifluralin to tubulin, leading to the disassembly of microtubules biologists.comnih.gov. Biochemical analyses indicate that the binding of Trifluralin to tubulin disrupts the incorporation of tubulin dimers into growing microtubules, effectively halting further assembly wikipedia.org. Resistance to Trifluralin in weeds can involve mutations in α- or β-tubulin, particularly at residues like Arg-243 in α-tubulin, which can reduce the binding efficiency of the herbicide uwa.edu.aunih.govfrontiersin.org.
Elucidation of Linuron's Molecular Mode of Action
Linuron (B1675549), a phenylurea herbicide, acts as a potent inhibitor of photosynthesis in susceptible plants. Its primary target is Photosystem II.
Photosystem II Inhibition and Subsequent Disruption of Photosynthetic Electron Transport
Linuron inhibits photosynthesis by targeting Photosystem II (PSII), a key complex in the light-dependent reactions of photosynthesis wikipedia.orgimtrade.com.aucornell.eduacs.orgumn.eduacs.org. PSII is essential for photosynthetic electron transport, which ultimately leads to the production of ATP and NADPH, the energy currencies required for plant growth cornell.eduumn.edu. Linuron disrupts this process by binding to a specific site within the PSII complex in the chloroplast thylakoid membrane imtrade.com.aucornell.eduumn.eduucanr.edu.
Investigation of Synergistic and Antagonistic Interactions at the Molecular and Cellular Levels within the Mixture
When herbicides with different modes of action are combined in a mixture like Chandor, their interactions can be additive, synergistic, or antagonistic awsjournal.orgcabidigitallibrary.orgeagri.orgmdpi.com. Additive effects occur when the combined effect is equal to the sum of the individual effects. Synergism describes a situation where the combined effect is greater than the sum of the individual effects, while antagonism occurs when the combined effect is less than expected awsjournal.orgcabidigitallibrary.orgeagri.org.
Given that Trifluralin targets microtubule assembly (cell division) and Linuron targets Photosystem II (energy production), their mechanisms are distinct. Trifluralin affects root and shoot growth by inhibiting cell division in meristematic tissues cornell.educambridge.org. Linuron is absorbed by roots and foliage and translocated in the xylem, inhibiting photosynthesis in developed chloroplasts imtrade.com.aucornell.edu.
While specific detailed research findings on the molecular and cellular interactions between Linuron and Trifluralin within a mixture context were not extensively detailed in the provided search results, the principles of herbicide interactions based on different modes of action can be considered. Mixtures of compounds with different sites of action often result in additive or, in some cases, synergistic effects, as they target different essential processes within the plant, making it more difficult for weeds to develop resistance through a single mechanism awsjournal.orgwur.nl. However, antagonistic interactions can also occur, potentially due to factors like reduced uptake, translocation, or altered metabolism of one or both herbicides in the presence of the other awsjournal.orgcabidigitallibrary.orgeagri.org.
Predicting the exact nature and extent of these interactions at the molecular and cellular levels requires specific experimental investigation of the Linuron-Trifluralin mixture. Such studies would involve analyzing the impact of the mixture on microtubule dynamics and tubulin binding, as well as on PSII activity and D1 protein binding, compared to the individual herbicides. Furthermore, investigating cellular responses, such as cell cycle progression, ROS production, and membrane integrity, in plants exposed to the mixture could provide insights into potential synergistic or antagonistic effects.
Based on the distinct targets, it is plausible that the combination could offer a broader spectrum of weed control and potentially mitigate the development of resistance compared to using either herbicide alone awsjournal.org. However, the precise molecular and cellular outcomes of their co-application necessitate dedicated research to fully understand the nature of their interaction.
Analysis of Biochemical Pathway Cross-Talk and Its Implications for Combined Herbicide Efficacy
Linuron exerts its herbicidal activity by inhibiting photosynthesis. It functions as a photosystem II (PSII) inhibitor, binding to the D1 protein at the Qв binding site within the chloroplast nih.govherts.ac.ukbac-lac.gc.cacdnsciencepub.com. This binding disrupts electron transport, ultimately leading to the cessation of photosynthesis and the generation of reactive oxygen species, causing cellular damage mdpi.com.
In contrast, trifluralin is a pre-emergence herbicide that primarily affects plant growth by inhibiting cell division wikipedia.orgherts.ac.ukgenfarm.com.auuwa.edu.au. Its molecular target is tubulin, a structural protein essential for the formation of microtubules wikipedia.orguwa.edu.au. By binding to tubulin, trifluralin disrupts microtubule assembly, which is critical for processes like chromosome segregation during mitosis and cell wall formation wikipedia.orguwa.edu.au. This disruption particularly impacts rapidly dividing cells, such as those in growing root tips wikipedia.orguwa.edu.auumn.edu.
The application of herbicides targeting different biochemical pathways can lead to enhanced weed control efficacy compared to the use of either herbicide alone. This is often attributed to a broader spectrum of weed control or the targeting of multiple essential plant processes simultaneously or sequentially. While direct biochemical pathway cross-talk between the specific mechanisms of linuron and trifluralin at a molecular level within a single plant is not extensively detailed in the provided search results, their distinct targets in fundamental plant processes (photosynthesis and cell division) contribute to the observed combined efficacy in weed management programs cdnsciencepub.comcdnsciencepub.com.
Another study evaluating herbicides in cumin found that both trifluralin and linuron, among other herbicides, significantly decreased total weed density compared to an untreated control . Although hand weeding provided the highest reduction in weed density and dry weight, the herbicide treatments showed varying degrees of effectiveness on different weed species . This highlights that the efficacy of individual herbicides, which contributes to the outcome of a mixture, can vary depending on the weed species.
The combined efficacy observed when herbicides with different modes of action are used together or sequentially implies that targeting multiple vulnerabilities in weed life cycles or physiological processes can overcome the limitations of single-herbicide applications. This can be particularly relevant in managing weed populations that may exhibit partial tolerance or evolving resistance to a single mode of action.
Environmental Fate and Transport Research of Linuron Trifluralin Mixtures
Soil Dynamics and Persistence Studies
Adsorption and Desorption Processes in Diverse Edaphic Matrices
Adsorption to soil particles is a primary factor controlling the mobility and bioavailability of herbicides. Trifluralin (B1683247) is characterized by strong adsorption to soil, particularly to organic matter ccme.capublications.gc.caresearchgate.netunesp.brnih.gov. This strong binding limits its movement within the soil profile. Studies indicate that trifluralin remains primarily in the top surface layers of soil due to this strong adsorption and its low water solubility publications.gc.caunesp.br.
Linuron (B1675549), a phenylurea herbicide, also undergoes adsorption in soil, but its mobility is considered moderate compared to trifluralin epa.govnih.govoup.comepa.govepa.gov. Adsorption of linuron is significantly influenced by soil organic matter content; decreased adsorption and potentially enhanced mobility can occur in soils with low organic matter levels or in subsoils epa.govepa.govmdpi.com. Hydrophobic interactions with soil organic matter, particularly humic substances, play a key role in the retention of linuron mdpi.com.
Microbial Degradation and Biotransformation Pathway Analysis
Microbial degradation is a significant process in the dissipation of both Linuron and Trifluralin in soil and other environments researchgate.netnih.govepa.govepa.govsciepub.comnih.govfrontiersin.org. Microorganisms possess enzyme systems capable of breaking down these herbicide molecules.
Identification of Microbial Metabolites and Elucidation of Degradation Intermediates
The microbial degradation of Linuron can lead to the formation of several intermediate metabolites. A key intermediate identified in the biodegradation pathway of linuron is 3,4-dichloroaniline (B118046) (DCA) sciepub.comfrontiersin.orgresearchgate.net. Other identified metabolites of linuron include N-O dimethylhydroxylamine, 3-chloroaniline, 4-chloroaniline, and N-methyl-N-methoxy-carbamic acid sciepub.comresearchgate.net. While DCA can be further degraded by some microorganisms, it is also considered potentially more toxic than the parent compound frontiersin.org.
Trifluralin degradation by microorganisms primarily involves processes such as nitroreduction, N-dealkylation, and cyclization to form benzimidazole (B57391) derivatives researchgate.netnih.gov. Studies have identified specific bacterial strains capable of these transformations nih.govcsic.es.
Assessment of Microbial Community Responses and Adaptation to Mixture Exposure
Microbial communities in soils with a history of pesticide exposure can develop the capacity for enhanced degradation of those pesticides oup.comoup.com. Various bacterial genera, including Pseudomonas, Stenotrophomonas, Burkholderia, Lysinibacillus, Arthrobacter, and Flavobacteria, have been identified with the ability to degrade linuron sciepub.com. Similarly, bacterial strains like Bacillus sp. and Pseudomonas aeruginosa have shown effectiveness in degrading trifluralin nih.govdergipark.org.tr.
Studies have demonstrated that microbial degradation can significantly reduce the concentration of these herbicides in soil. For instance, certain bacterial isolates were able to degrade a high percentage of linuron within a relatively short period sciepub.com. Bioaugmentation with trifluralin-degrading bacterial consortia or individual strains has also been shown to increase the rate of trifluralin loss from soil csic.es.
While the response and adaptation of microbial communities to individual Linuron and Trifluralin exposure have been studied, there is limited information available in the provided sources regarding the specific impact of the mixture on microbial community structure and function, or whether co-exposure leads to co-adaptation or altered degradation pathways compared to exposure to the single compounds.
Hydrological Transport and Mobility in Aquatic Systems
The potential for herbicides to move from terrestrial environments into aquatic systems is a significant environmental concern. The mobility of Linuron and Trifluralin in hydrological systems is largely influenced by their water solubility, adsorption characteristics, and soil transport processes like runoff and leaching.
Trifluralin has low water solubility and a strong tendency to adsorb to soil particles, which limits its leaching potential ccme.caresearchgate.netunesp.br. However, transport to surface waters can occur through runoff, particularly when soil particles to which trifluralin is adsorbed are eroded and transported ccme.capublications.gc.ca. Concentrations of trifluralin in runoff water are generally low, but higher concentrations can be found in sediments ccme.ca.
Linuron is moderately water-soluble and, despite being considered relatively immobile in soil under some conditions, it has the potential to migrate to surface and groundwater bodies through runoff and leaching epa.govnih.govoup.comepa.govcdnsciencepub.comagnova.com.au. This is particularly true in coarse-textured soils or soils with low organic matter content where adsorption is reduced epa.govepa.gov. Runoff containing dissolved linuron and/or linuron adsorbed to suspended sediment can transport the herbicide to surface water bodies epa.govepa.gov. Linuron may also persist in surface waters, especially those with low microbial activity and long residence times epa.gov.
The presence of these herbicides in aquatic environments is a concern due to their potential toxicity to aquatic organisms ccme.capublications.gc.canih.govepa.govhpc-standards.comchemos.degreenbook.net.
Research on Leaching Potential and Subsurface Contamination
Studies on the leaching potential of Linuron and Trifluralin indicate differing behaviors in soil. Linuron is considered to have low mobility in soil based on its Koc values, which range from 555 to 987. nih.gov However, its potential to migrate to groundwater can increase under specific environmental conditions, such as in coarse-textured soils and soils with low organic matter content. epa.gov In surface soils with adequate organic matter, the combined processes of adsorption and microbial degradation tend to limit Linuron's potential to move towards groundwater. epa.gov Linuron has been detected in monitoring wells in areas vulnerable to groundwater contamination, with concentrations reported between 1.3 and 2.7 µg/l at one site. nih.gov Another study in Ontario detected Linuron in 28 of 179 farm wells with suspected contamination, at concentrations above the 0.1 ppb detection limit. nih.gov
Trifluralin, in contrast, is generally considered to have very low mobility in soil due to its low water solubility and strong adsorption to soil particles. ccme.caepa.gov This strong adsorption suggests that trifluralin is unlikely to leach significantly into groundwater. epa.govepa.gov Studies have shown that trifluralin is extremely resistant to leaching and exhibits little lateral movement in soil. wikipedia.org While relatively few data are available on the environmental fate of trifluralin degradates, the leaching potential of trifluralin itself appears very low compared to other common groundwater contaminants. epa.gov Trifluralin has been detected in groundwater, albeit typically at lower concentrations than in surface water. iwaponline.com For instance, one study reported an average concentration of 0.076 µg/L in groundwater. iwaponline.com
The differing leaching potentials highlight the importance of considering soil type and organic matter content when evaluating the risk of subsurface contamination by the components of Chandor.
Studies on Surface Water Runoff and Sediment Partitioning in Agricultural Watersheds
Both Linuron and Trifluralin have the potential to contaminate surface water through runoff from agricultural fields. Linuron may contaminate surface water through spray drift or surface runoff, particularly under certain conditions, into adjacent water bodies. epa.gov It can runoff to surface water bodies and degrade fairly rapidly to three primary metabolites in water. epa.gov
Trifluralin is also transported to surface water through runoff and erosion, especially because it tends to remain in the upper soil layers due to its low mobility. iwaponline.com Trifluralin concentrations in runoff from treated fields have been reported to range from below detection limits (around 0.01 mg/L) up to 0.04 mg/L in bulk water samples. ccme.ca A significant aspect of trifluralin's behavior in surface water is its strong tendency to adsorb to particulate matter. publications.gc.ca Herbicide concentrations can generally be two to three orders of magnitude higher in sediments than in the associated water. ccme.ca This strong partitioning to sediment is likely to be effective in removing trifluralin from the water column during runoff events. epa.gov
Studies indicate that the mass percentage of trifluralin runoff occurring via dissolution in runoff water may be comparable to or sometimes greater than that occurring via adsorption to eroding soil in cases where the sediment yield is significantly less than the runoff volume. epa.gov Trifluralin is susceptible to direct aqueous photolysis and volatilization, which can limit its persistence in the water column of well-mixed, shallow surface water. epa.gov However, its resistance to abiotic hydrolysis and only moderate susceptibility to aerobic and anaerobic metabolism may lead to greater persistence in other types of surface water, especially those with long hydrological residence times. epa.gov Trifluralin has been detected in treated surface water at an average concentration of 0.34 µg/L in one study. iwaponline.com
Research on surface water runoff and sediment partitioning underscores the importance of implementing management practices to minimize the off-site movement of both Linuron and Trifluralin from agricultural areas.
Dissipation Kinetics and Environmental Half-Life Determinations of the Mixture Components
The dissipation of Linuron and Trifluralin in the environment is influenced by various processes, including microbial degradation, volatilization, and photodegradation.
Linuron dissipates principally by biotic processes such as microbial degradation. epa.gov In field plots treated with Linuron, dissipation followed first-order kinetics with reported half-lives of 25 and 22 days at different application rates. nih.gov Linuron is stable at its melting point and in neutral aqueous media, but it is hydrolyzed slowly by acids and alkalis at normal temperatures and more rapidly at higher temperatures. nih.gov
The dissipation rates and environmental half-lives of Linuron and Trifluralin vary depending on environmental conditions such as soil type, temperature, moisture, and microbial activity.
Summary of Dissipation Half-Lives:
| Compound | Environmental Compartment | Half-Life Range (approximate) | Key Dissipation Processes | Source(s) |
| Linuron | Soil | 22 - 25 days | Microbial degradation, Hydrolysis (acid/alkali) | nih.gov |
| Linuron | Surface Water | Fairly rapid | Degradation to metabolites | epa.gov |
| Trifluralin | Soil (Field) | 19 - 132 days | Volatilization, Photodegradation, Microbial degradation | researchgate.net |
| Trifluralin | Soil (Laboratory) | 42 - 84 days | Volatilization, Microbial degradation | epa.gov |
| Trifluralin | Soil (Anaerobic) | ~3 days | Nitro group reduction | publications.gc.ca |
| Trifluralin | Soil (Aerobic) | ~25 days | Dealkylation | publications.gc.ca |
| Trifluralin | Soil (Photodegradation) | 41 days | Photodegradation | epa.gov |
| Trifluralin | Surface Water | 8.9 hours (aqueous photolysis) | Aqueous photolysis, Volatilization | epa.gov |
Research on Herbicide Resistance Mechanisms Induced by Linuron Trifluralin Application
Mechanisms of Target-Site Resistance (TSR) in Weeds
Target-site resistance occurs when modifications to the protein that a herbicide binds to reduce or eliminate the herbicide's inhibitory effect. Linuron (B1675549) and Trifluralin (B1683247) have different target sites in plants, and resistance to each can evolve independently through specific target-site modifications.
Genetic and Protein-Level Mutations in Tubulin Conferring Trifluralin Resistance
Trifluralin is a dinitroaniline herbicide that disrupts cell division in susceptible plants by binding to tubulin, the structural protein that forms microtubules. Microtubules are essential components of the cytoskeleton and the spindle fibers that separate chromosomes during mitosis. Resistance to trifluralin can arise from point mutations in the genes encoding α-tubulin, which alter the structure of the tubulin protein and reduce the binding affinity of trifluralin. uwa.edu.aufrontiersin.orgnih.govuwa.edu.au
Studies have identified specific amino acid substitutions in α-tubulin that confer trifluralin resistance. For instance, mutations at the Arg-243 residue in α-tubulin, resulting in substitutions such as Arg-243-Met or Arg-243-Lys, have been shown to confer resistance in Lolium rigidum. uwa.edu.aufrontiersin.org These mutations are predicted to be near the trifluralin binding site, and the amino acid change can cause a spatial shift or unfavorable interactions that hinder trifluralin binding. frontiersin.org Another mutation, Val-202-Phe in α-tubulin, has also been associated with trifluralin resistance in Lolium rigidum. uwa.edu.au While some mutations may impose a fitness cost on the weed in the absence of the herbicide, others may not, or can even provide a fitness advantage. uwa.edu.au
Amino Acid Substitutions in the D1 Protein Conferring Linuron Resistance
Linuron is a substituted urea (B33335) herbicide that inhibits photosynthesis by binding to the D1 protein of the Photosystem II (PSII) complex in chloroplasts. cdnsciencepub.com The D1 protein is encoded by the chloroplast gene psbA. Linuron binds to a specific site on the D1 protein, disrupting electron transport and ultimately inhibiting CO2 fixation. cdnsciencepub.commdpi.com Target-site resistance to linuron typically involves point mutations in the psbA gene, leading to amino acid substitutions in the D1 protein that reduce the binding affinity of linuron. cdnsciencepub.commdpi.comcdnsciencepub.comunl.edu
Several amino acid substitutions in the D1 protein have been documented to confer resistance to PSII inhibitors, including linuron. A common mutation conferring linuron resistance is the substitution of valine with isoleucine at position 219 (Val219Ile) in the D1 protein. cdnsciencepub.commdpi.comcdnsciencepub.comunl.edu This mutation has been observed in various weed species, including common ragweed (Ambrosia artemisiifolia) and pigweeds (Amaranthus spp.). cdnsciencepub.commdpi.comcdnsciencepub.com Other reported substitutions conferring linuron resistance include Ala251Val and Phe274Val in Amaranthus species. cdnsciencepub.com These mutations alter the herbicide binding site on the D1 protein, reducing the efficacy of linuron. unl.edu Target-site resistance to PSII inhibitors is often maternally inherited due to the location of the psbA gene in chloroplast DNA. cdnsciencepub.comunl.edu
Mechanisms of Non-Target Site Resistance (NTSR)
Non-target site resistance encompasses mechanisms that reduce the amount of active herbicide reaching the target site or mitigate its effects through processes other than modifications to the primary target protein. NTSR is often more complex than TSR and can involve multiple genes and biochemical pathways. nih.govnih.govmdpi.com
Enhanced Metabolic Detoxification by Plant Enzymes (e.g., Cytochrome P450s, Glutathione (B108866) S-Transferases)
Enhanced metabolic detoxification is a prevalent NTSR mechanism where resistant plants can break down or modify herbicides into less toxic or inactive compounds. nih.govnih.govunl.eduwordpress.com This process is often mediated by enzyme superfamilies such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govnih.govmdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov
Cytochrome P450s are a diverse group of enzymes involved in the oxidative metabolism of a wide range of substrates, including herbicides. mdpi.comnih.govmdpi.comfrontiersin.orgnih.gov They can catalyze reactions such as hydroxylation and dealkylation, which can detoxify herbicide molecules. mdpi.comfrontiersin.org Increased expression or activity of specific P450 genes has been linked to herbicide resistance in various weed species. nih.govmdpi.comfrontiersin.orgnih.gov
Glutathione S-transferases are another superfamily of enzymes that play a crucial role in herbicide detoxification by catalyzing the conjugation of glutathione to herbicide molecules. nih.govmdpi.comnih.govmdpi.comresearchgate.netfrontiersin.orgnih.gov This conjugation typically increases the water solubility of the herbicide conjugate, facilitating its sequestration or excretion from the plant. mdpi.comwikipedia.org Elevated GST activity or abundance has been observed in herbicide-resistant weed biotypes. researchgate.net
Enhanced metabolism by P450s and GSTs can contribute to resistance to both Linuron and Trifluralin, as well as other herbicides. cdnsciencepub.comnih.govmdpi.comresearchgate.net Studies have shown that inhibitors of P450s and GSTs can reverse herbicide resistance in some weed populations, indicating the involvement of these enzymes in detoxification. nih.gov
Physiological and Biochemical Mechanisms of Reduced Herbicide Uptake and Translocation
Another NTSR mechanism involves reduced uptake or translocation of the herbicide within the plant. nih.govnih.govmdpi.comunl.eduwordpress.com For a herbicide to be effective, it must be absorbed by the plant and transported in sufficient concentrations to its site of action. unl.edu Resistant plants may evolve mechanisms that limit herbicide absorption through the leaf surface or roots, or impede its movement within the vascular system. mdpi.comunl.edu
Reduced herbicide uptake can be influenced by anatomical features of the plant, such as cuticle thickness or the density and structure of trichomes. mdpi.com Altered transport processes, including reduced absorption through the plasma membrane, can also contribute to resistance. mdpi.com Reduced translocation can occur if the herbicide is not efficiently transported to the target site, potentially due to sequestration in vacuoles or other cellular compartments. mdpi.comwordpress.com While reduced uptake and translocation may be less common or contribute to lower levels of resistance compared to enhanced metabolism or target-site mutations, they can still play a role in a weed's ability to survive herbicide application. mdpi.comwordpress.com
Analysis of Cross-Resistance Patterns and Evolution of Multiple Herbicide Resistance
The evolution of herbicide resistance is often not limited to a single herbicide but can extend to other herbicides, resulting in cross-resistance or multiple resistance. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides, typically those with the same mode of action or those that are detoxified by the same metabolic pathway. cdnsciencepub.comnih.govcambridge.org Multiple resistance involves the presence of two or more distinct resistance mechanisms within a single weed population or individual plant, conferring resistance to herbicides with different modes of action. nih.govnih.govnih.gov
In the context of Linuron and Trifluralin, cross-resistance patterns can emerge. For example, mutations in the D1 protein conferring resistance to Linuron (a PSII inhibitor) can also confer cross-resistance to other PSII-inhibiting herbicides, such as atrazine, metribuzin, and diuron. cdnsciencepub.comcdnsciencepub.com Similarly, target-site mutations in tubulin conferring resistance to Trifluralin (a dinitroaniline) can lead to cross-resistance to other dinitroaniline herbicides. frontiersin.orgcambridge.org
The evolution of NTSR, particularly enhanced metabolism by broad-spectrum enzymes like P450s and GSTs, can lead to cross-resistance to herbicides from different chemical classes and with different target sites, as these enzymes can metabolize a variety of compounds. nih.govnih.govmdpi.comfrontiersin.org This makes NTSR a significant concern for weed management, as it can reduce the effectiveness of multiple herbicide options. wordpress.comfrontiersin.org
Multiple resistance can arise through the accumulation of different resistance mechanisms in a weed population over time, often due to the repeated use of herbicides with different modes of action or mixtures of herbicides. nih.govnih.govresearchgate.net For instance, a weed population might develop target-site resistance to Linuron and simultaneously evolve enhanced metabolic detoxification conferring resistance to Trifluralin. The presence of both TSR and NTSR mechanisms within a single plant can lead to higher levels of resistance compared to having only one mechanism. nih.govcambridge.org The evolution of multiple resistance is a major threat to sustainable weed management and highlights the need for diversified weed control strategies. cdnsciencepub.comresearchgate.net
Data Table Examples (Illustrative, based on search findings):
| Weed Species | Herbicide | Resistance Mechanism | Amino Acid Substitution (if TSR) | Fold Resistance (Example) | Source |
| Ambrosia artemisiifolia | Linuron | TSR (D1 protein mutation) | Val219Ile | Not specified | cdnsciencepub.commdpi.com |
| Amaranthus spp. | Linuron | TSR (D1 protein mutation) | Val219Ile, Ala251Val, Phe274Val | 2.4 to 34.0 | cdnsciencepub.comresearchgate.net |
| Lolium rigidum | Trifluralin | TSR (α-tubulin mutation) | Arg243Met, Arg243Lys, Val202Phe | 4 to 8 (single mutation) | uwa.edu.aufrontiersin.orgresearchgate.net |
| Lolium rigidum | Trifluralin | NTSR (Enhanced metabolism) | Not applicable | 8 to 15 | cambridge.org |
| Echinochloa crus-galli | Multiple | TSR (ALS mutation) + NTSR | Ala-122-Asn (for ALS) | Not specified | nih.gov |
Note: Fold resistance values are illustrative examples from different studies and may vary depending on the specific weed population, experimental conditions, and herbicide dose.
Population Genetics and Evolutionary Dynamics of Weed Resistance Under Continuous Mixture Pressure
The continuous application of herbicide mixtures, such as those containing Linuron and Trifluralin found in products like Chandor, exerts significant selection pressure on weed populations, driving evolutionary shifts towards resistance. Herbicide resistance is an inherited trait that allows individual plants to survive and reproduce after being exposed to a herbicide dose that would typically be lethal to a susceptible population fishersci.fiherts.ac.uk. The appearance of resistance in a weed population is a prime example of rapid evolution fishersci.fi.
Weed populations naturally exhibit genetic variability, meaning that individuals within a population may possess pre-existing traits or mutations that confer some level of tolerance or resistance to a herbicide, even before its initial use herts.ac.ukuq.edu.au. The frequency of these resistant individuals is typically very low in a wild population herts.ac.ukuq.edu.au. When a herbicide mixture like Linuron-Trifluralin is applied continuously, susceptible plants are controlled, while those individuals with inherent resistance mechanisms survive and reproduce fishersci.fiherts.ac.uk. This differential survival leads to an increase in the proportion of resistant individuals in the population over successive generations, a process known as selection pressure fishersci.fiherts.ac.ukuq.edu.augrdc.com.au.
The rate at which herbicide resistance evolves within a weed population under continuous pressure from a mixture is influenced by several population genetics and evolutionary factors. These include the initial frequency of resistance genes in the population, the size of the weed population, the proportion of the population treated by the herbicide, the efficacy of the herbicide mixture, and various weed biological characteristics herts.ac.ukuq.edu.au. Weeds with higher genetic variability, such as those that are cross-pollinated, may develop resistance more quickly because the initial frequency of resistant biotypes might be higher nih.gov. Conversely, weeds with long-lived seed banks can delay the apparent evolution of resistance as susceptible seeds continue to germinate and contribute susceptible individuals to the population nih.gov.
Continuous selection pressure from Linuron and Trifluralin can favor the evolution of different resistance mechanisms. Linuron is a photosystem II (PSII) inhibitor herts.ac.uk, and resistance to PSII inhibitors often involves target-site mutations in the psbA gene, which encodes the D1 protein where the herbicide binds nih.govcdnsciencepub.com. Studies on Linuron resistance in Amaranthus species, for instance, have identified various psbA mutations, including Val219Ile, Ala251Val, and Phe274Val, with some populations exhibiting double mutations that confer higher resistance levels cdnsciencepub.comnih.gov. Trifluralin is a dinitroaniline herbicide that inhibits microtubule assembly, disrupting cell division herts.ac.uknih.gov. Resistance to Trifluralin can involve target-site mutations in tubulin genes or non-target-site mechanisms such as enhanced metabolism grdc.com.aunih.gov.
Under continuous pressure from a mixture like Linuron-Trifluralin, weed populations can evolve resistance to both active ingredients. This can occur through the selection of individuals possessing independent resistance mechanisms to each herbicide (multiple resistance) or through mechanisms that confer resistance to both herbicides simultaneously (cross-resistance), although cross-resistance is more commonly associated with herbicides having the same mode of action or non-target-site mechanisms that detoxify multiple compounds nih.govucanr.edu. Non-target-site resistance mechanisms, particularly enhanced herbicide metabolism mediated by enzyme families like cytochrome P450s and glutathione S-transferases (GSTs), are increasingly recognized as significant contributors to resistance, including resistance to Trifluralin uq.edu.augrdc.com.au. These mechanisms can be complex and are often polygenic, involving multiple genes uq.edu.auucdavis.edu.
Advanced Analytical Methodologies for Linuron Trifluralin Mixture Research
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatographic methods are fundamental for separating and quantifying components in complex mixtures like those containing Linuron (B1675549) and Trifluralin (B1683247). These techniques allow for the isolation of each compound, enabling their individual assessment.
Applications of Gas Chromatography (GC/ECD) for Mixture Component Separation
Gas Chromatography (GC), particularly when coupled with an Electron Capture Detector (ECD), is a widely used technique for the analysis of Trifluralin. oup.comnih.govepa.gov GC/ECD is known for its sensitivity to halogenated compounds, making it suitable for detecting Trifluralin, which contains fluorine and chlorine atoms. wikipedia.orgfishersci.fi While Trifluralin is generally amenable to GC analysis, Linuron, a phenylurea herbicide, can be less thermally stable and may require derivatization before GC analysis to prevent degradation and ensure accurate determination. oup.com GC offers excellent separation capabilities, which is crucial for resolving Trifluralin and Linuron from other components in a mixture or matrix.
Research findings demonstrate the effectiveness of GC/ECD for determining Trifluralin residues. For instance, in studies analyzing residues in carrots and carrot pulp, GC/ECD achieved average recoveries of 87.1% for Trifluralin in carrots and 89.9% in carrot pulp. oup.comnih.gov GC/ECD is a valuable tool for both quantitative analysis and for confirming the presence of these compounds through retention time comparison with standards. oup.com
High-Performance Liquid Chromatography (HPLC) Coupled with UV and Mass Spectrometry Detection (HPLC-UV, HPLC-MS/MS)
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for analyzing Linuron and Trifluralin, offering advantages for compounds that may not be suitable for GC without modification. oup.com HPLC is often coupled with various detectors, including Ultraviolet (UV) detectors and Mass Spectrometry (MS) detectors.
HPLC coupled with UV detection (HPLC-UV) is commonly employed for the analysis of Linuron. oup.comnih.govresearchgate.netchromatographyonline.com Linuron contains chromophores that absorb UV light, allowing for its detection and quantification. chromatographyonline.com Specific HPLC-UV methods for Linuron have been developed using C18 columns and mobile phases such as acetonitrile-water mixtures. researchgate.netchromatographyonline.com Recovery studies using LC/UV for Linuron in carrots and carrot pulp showed average recoveries of 91.5% and 92.8%, respectively. oup.comnih.gov
Interactive Table 1: Average Recoveries of Linuron and Trifluralin by GC/ECD and LC/UV in Carrot Samples
| Compound | Matrix | Method | Average Recovery (%) |
| Trifluralin | Carrots | GC/ECD | 87.1 |
| Trifluralin | Carrot Pulp | GC/ECD | 89.9 |
| Linuron | Carrots | GC/ECD | 93.6 |
| Linuron | Carrot Pulp | GC/ECD | 94.2 |
| Linuron | Carrots | LC/UV | 91.5 |
| Linuron | Carrot Pulp | LC/UV | 92.8 |
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly selective technique for the analysis of both Linuron and Trifluralin, particularly for trace-level determination in complex matrices. thegoodscentscompany.comresearchgate.netcipac.orgacs.orgeurl-pesticides.eu HPLC-MS/MS provides enhanced sensitivity and specificity by using mass spectrometry to detect and identify compounds based on their mass-to-charge ratio and fragmentation patterns. acs.orgeurl-pesticides.eusciex.comrestek.com This is especially valuable when analyzing samples with potential interferences. researchgate.netrestek.com The use of MS/MS allows for the selection of specific precursor ions and monitoring their characteristic product ions, providing a high degree of confidence in identification and quantification. eurl-pesticides.eurestek.com On-line solid-phase extraction (SPE) coupled with HPLC-MS/MS has been developed for rapid analysis of these pesticides in water samples, achieving low limits of detection. researchgate.net
Advanced Spectroscopic and Spectrometric Approaches
Beyond basic detection, advanced spectroscopic and spectrometric techniques provide deeper insights into the identity, structure, and transformation products of Linuron and Trifluralin.
Mass Spectrometry (MS) for Metabolite Profiling and Identification
Mass Spectrometry (MS), including techniques like LC-MS/MS and GC-MS/MS, is indispensable for identifying and quantifying Linuron and Trifluralin, and crucially, for profiling and identifying their metabolites. thegoodscentscompany.comresearchgate.netcipac.orgacs.orgeurl-pesticides.eusciex.comrestek.comusda.govresearchgate.netdiva-portal.orgjfda-online.comthermofisher.com Metabolite profiling involves the identification and characterization of degradation or transformation products that may form in various environmental or biological matrices. usda.govresearchgate.netdiva-portal.orgjfda-online.com
MS/MS provides valuable structural information through the fragmentation of ions, which helps in confirming the identity of the parent compounds and elucidating the structures of unknown metabolites. sciex.comusda.govresearchgate.netdiva-portal.orgjfda-online.com High-resolution MS instruments, such as Orbitrap or triple quadrupole (QqQ) systems, offer high mass accuracy and sensitivity, which are essential for detecting and identifying trace metabolites in complex samples. researchgate.netacs.orgeurl-pesticides.eusciex.comdiva-portal.orgjfda-online.comthermofisher.com Workflows utilizing LC-MS/MS have been developed specifically for metabolite identification, employing techniques like selective ion monitoring and comparison of fragmentation patterns to standards. sciex.comusda.govresearchgate.net Studies on Trifluralin degradation in soil, for example, have utilized ion-trap LC/MS/MS to identify potential metabolites based on their mass and fragmentation. usda.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structural composition of organic compounds. azooptics.comweebly.comresearchgate.net It plays a vital role in the structural elucidation of metabolites and derivatives of Linuron and Trifluralin. google.comubkv.ac.in NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, which is crucial for confirming proposed structures of transformation products. azooptics.comweebly.com
Techniques such as ¹H NMR and ¹³C NMR are commonly used to obtain structural details. azooptics.com By analyzing chemical shifts, splitting patterns, and integration of signals in NMR spectra, chemists can piece together the molecular structure of isolated metabolites. azooptics.comweebly.com While MS provides information on the mass and fragmentation of a compound, NMR offers complementary data on the arrangement of atoms and functional groups. researchgate.net This makes NMR particularly valuable for confirming the structures of newly identified metabolites or synthetic derivatives where reference standards may not be available. diva-portal.orgjfda-online.com
Electrochemical Methods for Enhanced Detection and Monitoring (e.g., Voltammetric Determination of Linuron)
Electrochemical methods, particularly voltammetry, offer alternative and often sensitive approaches for the detection and monitoring of electroactive compounds like Linuron. mdpi.comcdmf.org.brnih.govincdecoind.rocore.ac.uk These methods measure the current response of an analyte as a function of applied potential, exploiting the electrochemical properties of the compound.
Various voltammetric techniques, including differential pulse voltammetry (DPV) and square-wave voltammetry (SWV), have been developed for the determination of Linuron. mdpi.comcdmf.org.brincdecoind.rocore.ac.uk These methods are based on the irreversible oxidation of Linuron at a working electrode, with the oxidation peak current being proportional to the concentration of Linuron. mdpi.comcdmf.org.brincdecoind.rocore.ac.uk The sensitivity of voltammetric methods can be enhanced through the use of modified electrodes, such as carbon paste electrodes or glassy carbon electrodes modified with nanoparticles. mdpi.comcdmf.org.brnih.govincdecoind.rocore.ac.uk These modifications can improve the electron transfer kinetics and provide a larger surface area for the electrochemical reaction. cdmf.org.brcore.ac.uk
Research has demonstrated the applicability of voltammetric methods for determining Linuron in various matrices, including water samples. cdmf.org.brnih.govcore.ac.uk These methods can achieve low detection limits, in the nanomolar to low micromolar range, making them suitable for monitoring environmental levels. cdmf.org.brincdecoind.rocore.ac.uk
Interactive Table 2: Examples of Detection Limits for Linuron using Voltammetric Methods
| Method | Electrode Type | Matrix | Detection Limit |
| Differential Pulse Voltammetry (DPV) | Tricresyl Phosphate-Based Carbon Paste Electrode (TCP-CPE) | Buffer Solution | ~5.05 x 10⁻⁶ mol L⁻¹ mdpi.com |
| Square-Wave Voltammetry (SWV) | Glassy Carbon Electrode Modified with Platinum Nanoparticles (PtNPs-DHP/GCE) | Environmental Water | 0.61 nmol L⁻¹ cdmf.org.brcore.ac.uk |
| Stripping Voltammetry | Carbon Paste Electrode | Water/Vegetable Ext | 23.0 µg L⁻¹ nih.gov |
| Differential Pulse Voltammetry (DPV) | Electrochemically Pre-treated Pencil Graphite Electrode (PGE*) | Synthetic Samples | 5.8 x 10⁻⁷ mol L⁻¹ incdecoind.ro |
Studies have shown good agreement between results obtained by voltammetric methods and those from comparative HPLC methods for Linuron analysis, indicating the reliability of these electrochemical approaches. mdpi.comnih.govcore.ac.uk Voltammetry can offer advantages in terms of cost-effectiveness and rapidity compared to some chromatographic techniques, making it a valuable tool for routine monitoring. mdpi.comincdecoind.ro
Optimization of Sample Preparation and Extraction Methodologies for Complex Environmental and Biological Matrices
The accurate and reliable analysis of chemical compounds in complex environmental and biological matrices necessitates optimized sample preparation and extraction methodologies. When dealing with herbicide mixtures such as those containing linuron and trifluralin, often found in commercial products like Chandor anses.frchemicalbook.comdrugfuture.com, the complexity of the matrix significantly influences the analytical workflow. Environmental matrices like soil and water, and biological matrices such as plant tissues (e.g., carrots) or animal tissues, contain various components that can interfere with the extraction and subsequent analysis of the target analytes. oup.comnih.govepa.govresearchgate.netiarc.frbiointerfaceresearch.comeurl-pesticides.euresearchgate.netresearchgate.netpjoes.commdpi.comgerstelus.com Therefore, the optimization of sample preparation is a critical step to ensure efficient isolation of linuron and trifluralin from these interfering substances, leading to improved sensitivity, accuracy, and reproducibility of the analytical results. researchgate.net
Challenges in sample preparation for complex matrices include the strong adsorption of analytes to matrix components, the presence of co-extractives that can suppress or enhance signals during instrumental analysis, and the need for methods that are both effective and environmentally friendly. researchgate.netpjoes.commdpi.com Various techniques have been developed and applied for the extraction of linuron and trifluralin from different matrices.
Traditional liquid extraction methods, such as shaking with organic solvents, have been employed. For instance, a method for determining trifluralin and linuron in carrots and their pulp utilized extraction with a hexane-ethyl ether mixture (1+1). oup.comnih.gov Following extraction, cleanup procedures are often necessary to remove matrix co-extractives. In the carrot analysis method, a disposable Florisil cartridge was used for cleanup, with sequential elution steps to separate trifluralin and linuron. oup.comnih.gov Trifluralin was eluted with hexane-ethyl ether (99+1), followed by linuron with hexane-ethyl ether (3+7). oup.comnih.gov
More advanced techniques have also been explored for pesticide residue analysis in complex matrices, including pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), solid-phase microextraction (SPME), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.netmdpi.com QuEChERS methods, which involve extraction with acetonitrile (B52724) followed by a salting-out step and dispersive solid-phase extraction (dSPE) cleanup, have become popular due to their speed, cost-effectiveness, and versatility across various matrices. eurl-pesticides.euresearchgate.net While the provided snippets specifically mention QuEChERS for other pesticides, the principles are applicable to the analysis of linuron and trifluralin. eurl-pesticides.euresearchgate.net
Research findings highlight the importance of optimizing solvent selection, extraction time, temperature, and cleanup steps based on the specific matrix and target analytes. For example, a method for linuron residue in soil involved shaking with methanol (B129727) and water, followed by concentration and filtration before HPLC analysis. epa.gov Recoveries are a key metric for evaluating the efficiency of sample preparation methods. In the carrot study, GC/ECD average recoveries for trifluralin ranged from 87.1% to 89.9%, while for linuron, they ranged from 93.6% to 94.2% by GC/ECD and 91.5% to 92.8% by LC/UV. nih.gov
The optimization process often involves evaluating different extraction solvents, cleanup sorbents (such as Florisil, PSA, C18), and extraction parameters to maximize analyte recovery and minimize matrix effects. oup.comnih.govresearchgate.netpjoes.com The goal is to achieve a clean extract suitable for sensitive detection techniques like gas chromatography with electron capture detection (GC/ECD) or liquid chromatography with ultraviolet (LC/UV) or mass spectrometry (LC-MS/MS) detection. oup.comnih.govresearchgate.neteurl-pesticides.eu
| Matrix | Extraction Method | Cleanup Method | Analytes | Recovery Range (%) (GC/ECD) | Recovery Range (%) (LC/UV) | Source |
|---|---|---|---|---|---|---|
| Carrots | Hexane-Ethyl Ether (1+1) | Florisil Cartridge | Trifluralin, Linuron | 87.1 - 89.9 (Trifluralin) | - | nih.gov |
| Carrot Pulp | Hexane-Ethyl Ether (1+1) | Florisil Cartridge | Trifluralin, Linuron | 89.9 - 94.2 (Linuron) | 92.8 (Linuron) | nih.gov |
| Soil | Methanol and Water Shaking | Filtration | Linuron | Not specified | Not specified | epa.gov |
Optimized sample preparation and extraction methodologies are crucial for the accurate determination of linuron and trifluralin residues in diverse and complex environmental and biological matrices, supporting research related to products like this compound.
Theoretical and Computational Chemistry Studies of Linuron and Trifluralin
Molecular Modeling and Docking Simulations of Herbicide-Target Protein Interactions
Molecular modeling and docking simulations are computational techniques used to study the interaction between small molecules, such as herbicides, and their biological targets, typically proteins. These methods help predict binding affinities, identify key interaction sites, and understand the molecular basis of herbicidal activity and resistance.
For Trifluralin (B1683247), studies have indicated that its herbicidal activity is primarily due to its interaction with tubulin, a structural protein essential for cell division, particularly in the growing roots of weeds uwa.edu.au, mdpi.com. Trifluralin disrupts the assembly of microtubules by binding to alpha-tubulin uwa.edu.au. Molecular modeling has been utilized to map resistance-conferring mutations in alpha-tubulin, clustering them in a specific region highly likely to contain the dinitroaniline binding site mdpi.com. This suggests that subtle changes in the protein structure can affect Trifluralin binding and lead to herbicide resistance uwa.edu.au.
Molecular modeling studies have also been performed for Linuron (B1675549). For instance, investigations have assessed its potential to act as a ligand for the cyclooxygenase-2 (COX-2) binding pocket science.gov. While COX-2 is not the primary herbicidal target of Linuron (which inhibits photosynthesis), such studies exemplify the application of molecular modeling to explore potential off-target interactions or alternative mechanisms.
The application of molecular docking and simulation techniques is a general practice in herbicide discovery and for studying interactions with various target proteins researchgate.net, google.com. These techniques allow for the computational testing of herbicide binding, their mode of binding, and interaction with targets researchgate.net.
Quantum Chemical Calculations for the Elucidation of Reaction Mechanisms and Degradation Pathways
Quantum chemical calculations provide a detailed understanding of chemical reactions at the electronic level, which is crucial for elucidating the mechanisms and pathways of herbicide degradation. These calculations can help predict the reactivity of molecules and the stability of intermediates.
Studies on the degradation of Trifluralin have employed quantum chemical investigations, particularly in the context of its photodegradation and the transformation of its degradation products epa.gov. For example, the degradation of Trifluralin by ozonation has been shown to occur through mechanisms involving hydroxylation and dealkylation researchgate.net. Quantum chemical methods can support the identification and characterization of the transient species and reaction pathways involved in such processes.
For Linuron, quantum chemical calculations can contribute to understanding its degradation kinetics and mechanisms under various conditions, such as treatment with UV, ozonation, and combined UV/O3 processes researchgate.net. These calculations can complement experimental studies by providing insights into the elementary steps of the degradation reactions and the factors influencing reaction rates.
Furthermore, quantum-derived chemical properties, calculated based on the molecular structure, are valuable for predicting a chemical's activity and behavior in the environment ca.gov. This information is essential for understanding degradation pathways and persistence.
Computational Simulations of Environmental Fate and Transport Phenomena
Computational simulations are widely used to model and predict the environmental fate and transport of herbicides in different compartments like soil, water, and air. These simulations help assess the potential for leaching, runoff, volatilization, and persistence.
For Trifluralin, computational models have been developed to simulate its dynamics in agricultural soils, including processes such as runoff, erosion, leaching, volatilization, and degradation losses researchgate.net, atlas-publishing.org. These models, like the one developed using the STELLA software package, are calibrated with field data to predict Trifluralin's behavior under various environmental conditions researchgate.net, atlas-publishing.org. Simulation results have shown that factors like rainfall significantly influence runoff and the loss of Trifluralin, while strong adsorption to soil limits leaching and volatilization, particularly after soil incorporation researchgate.net, atlas-publishing.org. The models also simulate the exponential decrease in Trifluralin concentration in soil over time due to degradation researchgate.net, atlas-publishing.org.
Computational models are also crucial for understanding the fate of pesticide transformation products in the environment frontiersin.org. Models like GLEAMS and PEARL are used for leaching assessments and consider factors influencing transformation rates, such as soil moisture and temperature frontiersin.org, europa.eu. The complexity of these models can vary, balancing detailed process representation with parameterization effort frontiersin.org. While laboratory transformation rates are often used in initial assessments, field dissipation studies provide valuable data for validating model predictions europa.eu. Computational methods that combine chemical properties into indices are also used to predict the potential for pesticides, including those like Linuron and Trifluralin, to move through soil to groundwater ca.gov.
The environmental fate and transport of Trifluralin are influenced by factors like soil binding and biotic degradation, with volatilization and leaching being less significant, especially when incorporated into the soil epa.gov. Laboratory and field data support these observations, and computational models help integrate these factors for predictive purposes epa.gov.
In Silico Design and Prediction of Novel Analogs and Derivatives with Modified Herbicidal Activity
In silico methods play a significant role in the design and prediction of novel herbicide analogs and derivatives with improved activity, selectivity, or environmental profiles. These computational approaches can screen large chemical libraries and guide the synthesis of promising compounds.
Computer-aided drug discovery (CADD) techniques, including molecular docking, simulations, pharmacophore modeling, and virtual screening, are increasingly applied in herbicide discovery to identify molecules with desired interactions with target proteins researchgate.net. These methods offer advantages in terms of cost and speed compared to traditional experimental screening researchgate.net. While the search results did not detail the in silico design of novel analogs specifically of Linuron or Trifluralin, the methodologies described are directly applicable to these compound classes.
The process often involves designing series of derivatives based on known active structures and using in silico analysis, such as molecular docking and Density Functional Theory (DFT) calculations, to predict their binding affinity and potential herbicidal activity mdpi.com. This allows for the prioritization of compounds for synthesis and experimental testing. The goal is to identify lead compounds with high herbicidal activity and favorable properties mdpi.com.
Future Research Directions and Emerging Paradigms in Herbicide Mixture Science
Development of Integrated Weed Management Strategies Incorporating Dynamic Mixture Applications
Integrated Weed Management (IWM) emphasizes combining various weed control tactics, including cultural, mechanical, biological, and chemical methods, to manage weed populations effectively and sustainably. cpur.incabidigitallibrary.org Dynamic herbicide mixture applications represent an evolving aspect of IWM, where the composition and application timing of herbicide mixtures are adjusted based on real-time weed pressure, species composition, and environmental conditions. grdc.com.aumdpi.com Research in this area aims to develop decision support systems and precision application technologies that enable farmers to apply the most effective herbicide mixture, potentially including components like linuron (B1675549) and trifluralin (B1683247) where still relevant and registered, at the right time and place. grdc.com.aumdpi.com This requires a deeper understanding of weed population dynamics, the spectrum of activity of various herbicide combinations on different weed growth stages, and the environmental fate of the applied mixtures. Modelling approaches are being developed to simulate the long-term effects of different IWM strategies, including the use of herbicide mixtures, on weed populations and resistance evolution. mdpi.com
Understanding Complex Interactions with Co-Applied Agrochemicals and Environmental Co-Contaminants
Herbicides are often applied in combination with other agrochemicals, such as insecticides, fungicides, and fertilizers, or encounter environmental co-contaminants in the field. These co-applications and co-occurrences can lead to complex interactions that may affect the efficacy, persistence, and environmental impact of the herbicides. slideshare.netresearchgate.neteagri.org Research is needed to understand the synergistic, antagonistic, or additive effects that can occur when herbicide components, such as linuron and trifluralin, are present in mixtures with other substances. researchgate.netscielo.br For instance, interactions can alter herbicide uptake, translocation, metabolism within the plant, or their degradation pathways in the soil and water. eagri.orgmdpi.com Studies are exploring how factors like water quality, pH, and the presence of hard water cations or other contaminants can influence the activity of herbicide mixtures and how adjuvants can mitigate negative interactions. researchgate.netcropprotectionnetwork.org Understanding these complex interactions is crucial for optimizing mixture performance and predicting potential environmental risks.
Advancements in Resistance Management through Innovative Mixture Formulations and Application Strategies
Herbicide resistance is a significant threat to global crop production, and herbicide mixtures are a cornerstone of resistance management strategies. croplife.org.aucottoninc.comresearchgate.net Applying mixtures of herbicides with different modes of action can reduce the selection pressure for resistance to any single herbicide. croplife.org.aucottoninc.comtandfonline.com Future research focuses on developing innovative mixture formulations, such as co-formulations containing multiple active ingredients, to ensure that weeds are exposed to both components simultaneously. bayer.co.ukmoa-technology.com Research is also exploring optimal application strategies, including the use of sequential applications or rotations of mixtures, to delay the evolution of resistance. croplife.org.aucottoninc.com Studies are investigating the effectiveness of specific mixture combinations against weed populations with known resistance mechanisms, including both target-site and non-target-site resistance. croplife.org.au The goal is to design mixture strategies that provide robust weed control while minimizing the evolution and spread of herbicide-resistant weed biotypes.
Development of Novel Analytical Tools for In Situ and Real-Time Environmental Monitoring
Accurate and timely monitoring of herbicides and their transformation products in the environment is essential for assessing their fate, behavior, and potential impact. Future research will focus on developing novel analytical tools that allow for in situ and real-time monitoring of herbicide mixtures and their residues in various environmental matrices, such as soil and water. benthamdirect.comwaters.com This includes the development of highly sensitive techniques, such as advanced chromatography coupled with mass spectrometry, and potentially novel sensor technologies. waters.commdpi.comresearchgate.net These tools can provide crucial data on the persistence, mobility, and degradation of herbicide components like linuron and trifluralin in different environmental compartments, improving our ability to model their environmental fate and assess ecological risks. mdpi.combenthamdirect.com Real-time monitoring can also inform dynamic application strategies, allowing for adjustments based on the detected presence and concentration of herbicides in the environment.
Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) in Herbicide Response and Resistance Research
Advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the study of herbicide action and weed resistance. mdpi.comfrontiersin.orgnih.govbioone.orgresearchgate.net Future research will increasingly apply these technologies to understand the complex molecular mechanisms underlying weed responses to herbicide mixtures and the evolution of resistance. mdpi.comfrontiersin.org Metabolomics can help identify metabolic pathways involved in herbicide detoxification or tolerance, while proteomics can reveal changes in protein expression in response to herbicide exposure. frontiersin.orgnih.gov Transcriptomics can provide insights into gene regulation associated with herbicide resistance. frontiersin.orgnih.gov By integrating data from multiple omics platforms, researchers can gain a comprehensive understanding of how weeds interact with herbicide mixtures at the molecular level. frontiersin.orgnih.gov This knowledge can inform the design of more effective herbicide mixtures and resistance management strategies, and potentially lead to the discovery of new herbicide targets. mdpi.combioone.org
Q & A
Basic Research Questions
Q. What methodologies are recommended for conducting a preliminary literature review on Chandor?
- Use Google Scholar with advanced search operators (e.g., "this compound AND synthesis," "this compound spectroscopy") to filter peer-reviewed articles . Track citations via the "Cited by" feature to identify foundational studies and emerging trends . Cross-reference results with discipline-specific databases (e.g., PubMed, SciFinder) to ensure comprehensiveness .
Q. How can researchers formulate testable hypotheses about this compound’s chemical behavior?
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions. For example:
- Feasibility: Assess availability of this compound samples or computational models.
- Novelty: Identify gaps via systematic reviews (e.g., "What catalytic properties of this compound remain unexplored?") .
Q. What tools are essential for collecting primary data on this compound’s structural properties?
- Deploy spectroscopic techniques (e.g., NMR, FTIR) with standardized protocols to minimize measurement errors .
- For surveys or interviews, design structured questionnaires using platforms like Google Forms, ensuring clarity in Likert-scale questions (e.g., "Rate this compound’s thermal stability under X conditions") .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported thermodynamic data?
- Conduct meta-analyses to compare datasets, noting variables like instrumentation calibration or sample purity .
- Perform sensitivity analyses to identify which experimental parameters (e.g., temperature, solvent) most affect reproducibility .
- Example: Discrepancies in this compound’s enthalpy values may stem from unaccounted hydration states; replicate experiments under controlled humidity .
Q. What strategies optimize interdisciplinary collaboration for this compound-related research?
- Define shared objectives (e.g., "Elucidate this compound’s role in photovoltaic applications") and assign roles using frameworks like RACI (Responsible, Accountable, Consulted, Informed) .
- Use version-controlled data repositories (e.g., Zenodo) to harmonize findings across chemistry, materials science, and engineering teams .
Q. How can machine learning enhance predictive modeling of this compound’s reaction pathways?
- Train models on curated datasets (e.g., reaction yields, solvent effects) using platforms like TensorFlow. Validate predictions with in situ spectroscopic validation .
- Address bias by ensuring training data includes diverse experimental conditions (e.g., high-pressure vs. ambient syntheses) .
Methodological Frameworks
Q. What ethical considerations apply to this compound research involving human subjects?
- Submit protocols for IRB approval , emphasizing informed consent for studies involving this compound-derived biomaterials .
- Disclose potential conflicts of interest (e.g., funding from industrial partners) in publications .
Q. How to design a replicable experimental protocol for this compound synthesis?
- Document steps using Standard Operating Procedures (SOPs) , including:
- Precise molar ratios and reaction times.
- Contingency plans for side reactions (e.g., quenching methods) .
- Share raw data and code via open-access platforms to facilitate replication .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
